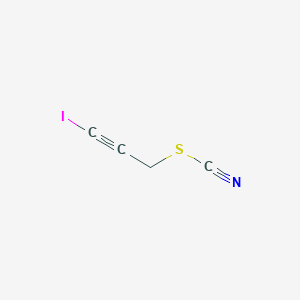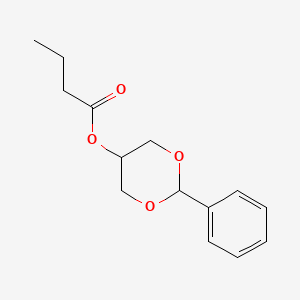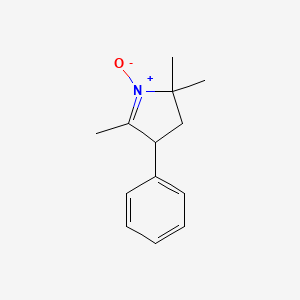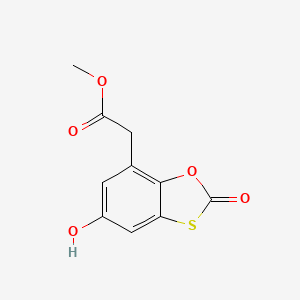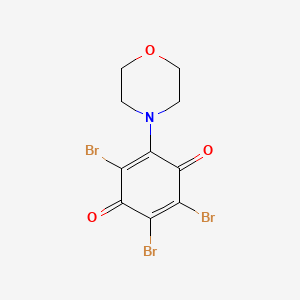
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom within a dioxastannepine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine typically involves the reaction of dibutyltin oxide with a suitable diol. One common method involves the reaction of dibutyltin oxide with 1,4-butanediol under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: A related compound with a similar ring structure but different functional groups.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Another compound with a similar dioxastannepine ring but different substituents.
Uniqueness
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is unique due to its specific ring structure and the presence of the dibutyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
| 119124-28-6 | |
Formule moléculaire |
C12H24O2Sn |
Poids moléculaire |
319.03 g/mol |
Nom IUPAC |
2,2-dibutyl-4,7-dihydro-1,3,2-dioxastannepine |
InChI |
InChI=1S/C4H6O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-2H,3-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
Clé InChI |
ZSVJBUOIJROVFT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(OCC=CCO1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/no-structure.png)
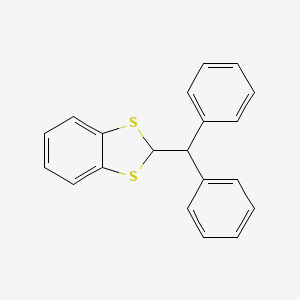
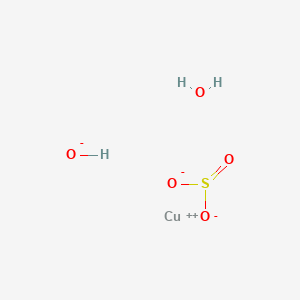
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
